molecular formula C5H7BrN4 B189488 5-Bromo-4-hydrazino-6-methylpyrimidine CAS No. 3438-58-2

5-Bromo-4-hydrazino-6-methylpyrimidine

Cat. No. B189488
CAS RN: 3438-58-2
M. Wt: 203.04 g/mol
InChI Key: AVPGLDJNFAIPAQ-UHFFFAOYSA-N
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Description

5-Bromo-4-hydrazino-6-methylpyrimidine is a chemical compound with the molecular formula C5H7BrN4. It has a molecular weight of 203.04 . It is a powder in physical form .


Molecular Structure Analysis

The molecular structure of 5-Bromo-4-hydrazino-6-methylpyrimidine can be represented by the InChI code: 1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10) .


Chemical Reactions Analysis

While specific chemical reactions involving 5-Bromo-4-hydrazino-6-methylpyrimidine are not available, there are reports on α-nitration of heterocycles and α-halogenation reactions . These reactions might be relevant to 5-Bromo-4-hydrazino-6-methylpyrimidine, given its structural similarity to other heterocycles.


Physical And Chemical Properties Analysis

5-Bromo-4-hydrazino-6-methylpyrimidine is a powder with a melting point of 194-195°C . It has a molecular weight of 203.04 .

Safety And Hazards

The compound is considered hazardous. It may be harmful if swallowed, in contact with skin, or if inhaled . It may cause skin irritation, serious eye damage, and respiratory irritation .

Future Directions

While specific future directions for 5-Bromo-4-hydrazino-6-methylpyrimidine are not available, there are ongoing research efforts in the field of pyrimidine derivatives. For instance, there are studies on the synthesis and pharmacological evaluation of novel triazole-pyrimidine hybrids as potential neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

(5-bromo-6-methylpyrimidin-4-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7BrN4/c1-3-4(6)5(10-7)9-2-8-3/h2H,7H2,1H3,(H,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPGLDJNFAIPAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=N1)NN)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20355822
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-4-hydrazino-6-methylpyrimidine

CAS RN

3438-58-2
Record name 5-bromo-4-hydrazino-6-methylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20355822
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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